Cas no 103977-87-3 (2-Fluoro-5-nitro-1,1'-biphenyl)

2-Fluoro-5-nitro-1,1'-biphenyl is a fluorinated biphenyl derivative featuring a nitro substituent at the 5-position and a fluorine atom at the 2-position of one phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of both electron-withdrawing groups (fluoro and nitro) enhances its reactivity in cross-coupling reactions and nucleophilic aromatic substitutions. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound’s stability under standard conditions ensures reliable handling and storage, while its distinct substitution pattern allows for selective functionalization in complex molecular architectures.
2-Fluoro-5-nitro-1,1'-biphenyl structure
103977-87-3 structure
Product Name:2-Fluoro-5-nitro-1,1'-biphenyl
CAS No:103977-87-3
MF:C12H8FNO2
MW:217.195826530457
MDL:MFCD14701886
CID:2102144
PubChem ID:18371303
Update Time:2025-10-30

2-Fluoro-5-nitro-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 2-fluoro-5-nitro-
    • 2-fluoro-5-nitro-1-phenylbenzene
    • 2-Fluoro-5-nitro-biphenyl
    • MFCD14701886
    • SCHEMBL6573092
    • DB-261028
    • CS-0341171
    • 103977-87-3
    • 4-Fluoro-3-phenylnitrobenzene
    • 2-Fluoro-5-nitro-1,1'-biphenyl
    • BLGDHUAUKNHHIV-UHFFFAOYSA-N
    • SB30332
    • 1-fluoro-4-nitro-2-phenylbenzene
    • MDL: MFCD14701886
    • Inchi: 1S/C12H8FNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H
    • InChI Key: BLGDHUAUKNHHIV-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1C1C=CC=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 217.05390666Da
  • Monoisotopic Mass: 217.05390666Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 45.8Ų

2-Fluoro-5-nitro-1,1'-biphenyl Pricemore >>

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2-Fluoro-5-nitro-1,1'-biphenyl Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:103977-87-3)2-Fluoro-5-nitro-1,1'-biphenyl
Order Number:A1016442
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:18
Price ($):222.0
Email:sales@amadischem.com

2-Fluoro-5-nitro-1,1'-biphenyl Related Literature

Additional information on 2-Fluoro-5-nitro-1,1'-biphenyl

Professional Introduction to 2-Fluoro-5-nitro-1,1'-biphenyl (CAS No. 103977-87-3)

2-Fluoro-5-nitro-1,1'-biphenyl, a compound with the chemical identifier CAS No. 103977-87-3, is a significant molecule in the field of pharmaceutical and chemical research. This biphenyl derivative features both a fluoro and a nitro substituent, which contribute to its unique chemical properties and potential applications. The structure of this compound, consisting of two benzene rings connected by a single bond, makes it an interesting subject for studying electronic and steric effects in organic chemistry.

The fluoro group at the 2-position introduces electron-withdrawing inductive effects, which can influence the reactivity of the aromatic ring. This modification can enhance the compound's ability to participate in various chemical reactions, such as electrophilic aromatic substitution. On the other hand, the nitro group at the 5-position provides strong electron-withdrawing properties through resonance and inductive effects, making the aromatic ring more susceptible to electrophilic attack at positions ortho and para to the nitro group.

Recent research has highlighted the utility of biphenyl derivatives in medicinal chemistry due to their structural diversity and biological activity. Specifically, compounds with fluoro and nitro substituents have shown promise in the development of new drugs. The presence of these functional groups allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability, which are crucial for drug efficacy.

In particular, studies have demonstrated that biphenyl compounds can serve as scaffolds for designing molecules with enhanced binding affinity to biological targets. For instance, modifications at the fluoro and nitro positions can lead to increased potency against certain enzymes and receptors. This has led to investigations into their potential as leads for treating various diseases, including cancer and inflammatory disorders.

The synthesis of 2-fluoro-5-nitro-1,1'-biphenyl involves a series of well-established organic reactions. Typically, it begins with the nitration of biphenyl followed by selective fluorination. The nitration step requires careful control of reaction conditions to ensure regioselectivity, as biphenyl can undergo nitration at multiple positions on the aromatic ring. Once nitrated, fluorination can be performed using appropriate fluorinating agents to introduce the fluoro group at the desired position.

The use of computational chemistry has become increasingly important in understanding the behavior of this compound. Molecular modeling techniques can predict how different substituents affect the electronic structure and reactivity of biphenyl derivatives. These predictions are valuable for guiding synthetic efforts and optimizing drug-like properties.

One area of interest is the exploration of 2-fluoro-5-nitro-1,1'-biphenyl as a building block for more complex molecules. By further functionalizing this core structure, researchers can create novel compounds with tailored properties. For example, introducing additional heterocyclic rings or other functional groups can lead to enhanced biological activity or improved pharmacokinetic profiles.

The impact of these modifications on biological activity has been studied through various experimental approaches. In vitro assays are commonly used to evaluate the interaction of these compounds with biological targets such as enzymes and receptors. These studies provide insights into how structural changes influence binding affinity and selectivity.

Another important aspect is understanding how these compounds are metabolized in vivo. Metabolic studies help identify potential pathways for drug degradation and can inform decisions about drug design and formulation. By predicting metabolic stability based on structural features, researchers can optimize compounds for better bioavailability and reduced toxicity.

The development of new synthetic methodologies is also a key focus in this field. Efficient synthetic routes allow for scalable production of these compounds, which is essential for both research purposes and potential commercial applications. Advances in catalytic systems have enabled more selective and sustainable synthesis methods, reducing waste and improving yields.

The role of 2-fluoro-5-nitro-1,1'-biphenyl in material science is another emerging area of research. Biphenyl derivatives exhibit interesting electronic properties due to their extended π-conjugation system, making them suitable candidates for organic semiconductors or liquid crystals. Investigating these properties could lead to new applications in electronic devices or advanced materials.

In conclusion, 2-fluoro-5-nitro-1,1'-biphenyl (CAS No. 103977-87-3) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structure allows for diverse modifications that can tailor its chemical properties for specific applications. Ongoing research continues to uncover new ways this compound can be utilized, highlighting its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:103977-87-3)2-Fluoro-5-nitro-1,1'-biphenyl
A1016442
Purity:99%
Quantity:1g
Price ($):222.0
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